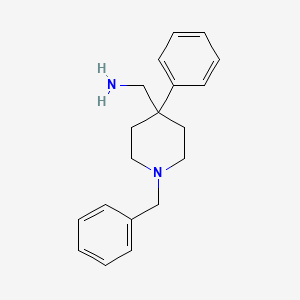

(1-Benzyl-4-phenylpiperidin-4-yl)methanamine

Description

Properties

IUPAC Name |

(1-benzyl-4-phenylpiperidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c20-16-19(18-9-5-2-6-10-18)11-13-21(14-12-19)15-17-7-3-1-4-8-17/h1-10H,11-16,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLXJOKXXMNECJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CN)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60233099 | |

| Record name | 1-Benzyl-4-phenylpiperidine-4-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84176-77-2 | |

| Record name | 4-Phenyl-1-(phenylmethyl)-4-piperidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84176-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-phenylpiperidine-4-methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084176772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-4-phenylpiperidine-4-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-phenylpiperidine-4-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Six-Step Synthesis Starting from 1-Benzyl-4-piperidone (Patent US20040171837A1)

This method involves a sequence of reactions starting from 1-benzyl-4-piperidone:

| Step | Reaction Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Reaction of 1-benzyl-4-piperidone with phenyllithium | Phenyllithium, low temperature | Formation of 1-benzyl-4-phenylpiperidin-4-ol |

| 2 | Treatment of the above alcohol with sulfuric acid and acetic acid in acetonitrile | Acidic conditions, reflux for up to 3 days | Formation of 4-acetamido-1-benzyl-4-phenylpiperidine |

| 3 | Deacetylation of 4-acetamido derivative | Hydrolysis conditions | 4-amino-1-benzyl-4-phenylpiperidine |

| 4 | N-formylation of the 4-amino compound | Formylation reagents | N-formyl derivative |

| 5 | Reduction of N-formyl derivative | Lithium aluminum hydride (LiAlH4) | 1-benzyl-4-methylamino-4-phenylpiperidine |

| 6 | Catalytic hydrogenation for debenzylation | Pd/C, hydrogen gas | Target (4-methylamino-4-phenylpiperidine) free base |

Alternative Preparation Using Grignard Reagents and Cyanohydrin Intermediates (Patent US20040171837A1)

This approach avoids phenyllithium and uses phenylmagnesium bromide (a Grignard reagent) for the phenyl group introduction:

| Step | Reaction Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| a | Formation of cyanohydrin from 1-benzylpiperidin-4-one hydrochloride and potassium cyanide | KCN, aqueous/toluene biphasic system, 15-45°C | 1-benzyl-4-cyano-4-substituted piperidine intermediate |

| b | Grignard reaction with phenylmagnesium bromide | Phenylmagnesium bromide, toluene/MTBE, 15-25°C | 1-benzyl-4-(N-methyl)benzylamino-4-phenylpiperidine |

| c | Catalytic hydrogenation and salt formation | Pd/C, methanol, hydrogen, reflux | 4-methylamino-4-phenylpiperidine sesquioxalate salt |

Aminoethyl-Substituted Piperidine Derivatives via Wittig and Reduction (Academic Source)

This protocol involves:

- Conjugate addition of phenyl nucleophiles to α,β-unsaturated piperidin-4-ones.

- Wittig reaction to introduce C2 chains.

- Reduction of esters to primary alcohols, mesylation, and nucleophilic substitution with benzylamine.

- Final deprotection and reduction steps to yield amino-substituted piperidines.

Key features include:

| Step | Reaction Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Conjugate addition of phenylboronic acid to dihydropyridines | Phenylboronic acid, Pd catalyst | Phenyl-substituted piperidinones |

| 2 | Wittig reaction to introduce ester side chain | Wittig reagent, base | Ester-functionalized piperidines |

| 3 | Reduction of ester to alcohol | LiAlH4 | Primary alcohol intermediate |

| 4 | Mesylation of alcohol | Methanesulfonyl chloride | Mesylate intermediate |

| 5 | Nucleophilic substitution with benzylamine | Benzylamine, nucleophilic substitution conditions | Secondary amine derivatives |

| 6 | Deprotection and final reduction | Pd/C hydrogenation, LiAlH4 | Target aminoethyl-piperidine derivatives |

- This method allows stereochemical control and yields diastereomeric mixtures separable by chromatographic methods.

- The approach is versatile for synthesizing various substituted piperidines with aminoethyl side chains.

Comparative Analysis of Preparation Methods

| Feature | Six-Step Phenyllithium Route | Grignard Cyanohydrin Route | Carbamate Coupling Route | Wittig & Reduction Route |

|---|---|---|---|---|

| Starting Material | 1-Benzyl-4-piperidone | 1-Benzylpiperidin-4-one hydrochloride | 2-Aminobiphenyl, N-benzyl-4-hydroxypiperidine | α,β-Unsaturated piperidin-4-ones |

| Key Reagents | Phenyllithium, LiAlH4, Pd/C | Phenylmagnesium bromide, KCN, Pd/C | Methyl chloroformate, base | Phenylboronic acid, Wittig reagent, LiAlH4 |

| Reaction Time | Long (up to 3 days reflux) | Moderate (hours to days) | Moderate (hours) | Moderate to long (multi-step) |

| Industrial Suitability | Limited due to phenyllithium and long reflux | Better, avoids phenyllithium | Good for carbamate intermediates | Good for stereochemical control |

| Yield | Good but lengthy | Good | Moderate | Good |

| Complexity | High | Moderate | Moderate | High |

| Stereochemical Control | Limited | Limited | Not specified | Good |

Research Findings and Notes

- The use of phenyllithium is effective but industrially challenging due to its high reactivity and handling risks; thus, Grignard reagents are preferred alternatives for phenyl introduction.

- Protection and deprotection strategies (e.g., benzyl groups, carbamates) are essential to manage amine functionality during synthesis.

- Catalytic hydrogenation is a common step for debenzylation and reduction of intermediates to the target amine.

- Wittig-based routes provide access to stereochemically defined intermediates, which is valuable for biological activity optimization.

- Side reactions such as oxidation of benzylic amines to amides can occur and require careful control of reaction conditions.

Summary Table of Key Preparation Steps for (1-Benzyl-4-phenylpiperidin-4-yl)methanamine

| Step Number | Description | Typical Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Phenyl group introduction at 4-position | Phenyllithium or phenylmagnesium bromide | Low temperature, inert atmosphere | Grignard preferred industrially |

| 2 | Formation of amino intermediate | Acid treatment, deacetylation | Acidic hydrolysis | Converts hydroxyl to amino group |

| 3 | Protection/deprotection | Benzyl groups, carbamates | Hydrogenation, acid/base treatment | Protects amine during synthesis |

| 4 | Reductive amination or reduction | LiAlH4, Pd/C hydrogenation | Ambient to reflux | Converts formyl or ester to amine |

| 5 | Final purification and isolation | Crystallization, salt formation | Variable | Ensures purity and yield |

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-4-phenylpiperidin-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Various substituted benzyl and phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in the treatment of various conditions, particularly in the realm of pain management and neuropharmacology.

Analgesic Properties

Research indicates that derivatives of (1-benzyl-4-phenylpiperidin-4-yl)methanamine can act as potent opioid receptor agonists. These properties make them suitable candidates for developing new analgesics that may provide pain relief with fewer side effects compared to traditional opioids .

Neuroprotective Effects

Studies have suggested that this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its interaction with various neurotransmitter systems could help in the development of therapies for conditions such as Alzheimer's disease .

Pharmacological Applications

The compound serves as a scaffold for synthesizing novel pharmacological agents. Its structural characteristics allow for modifications that enhance biological activity.

Synthesis of Guanidino-Piperidines

Recent studies have focused on synthesizing guanidino-piperidine derivatives based on this compound. These derivatives have shown promise in targeting G protein-coupled receptors (GPCRs), which are critical in various physiological processes and represent a major class of drug targets .

| Derivative | Activity | Yield (%) |

|---|---|---|

| Guanidated Glycine | Analgesic | 65 |

| N-substituted Analog | Neuroprotective | 54–85 |

Material Sciences

Beyond its biological applications, this compound is also explored in material sciences.

Polymer Development

The compound's unique structural features make it a candidate for developing new polymers with enhanced properties. Research has indicated its potential use in creating materials with specific mechanical and thermal characteristics, which could be beneficial in various industrial applications .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Opioid Analgesics Development

A study synthesized several analogs of the compound, demonstrating their efficacy as opioid receptor agonists. The results showed that these analogs provided pain relief comparable to existing opioids but with a reduced risk of addiction .

Case Study 2: Neuroprotection Research

In another investigation, researchers evaluated the neuroprotective effects of modified versions of this compound in animal models of neurodegenerative diseases. The findings suggested significant improvements in cognitive function and neuronal health, supporting further exploration into its therapeutic potential .

Mechanism of Action

The mechanism of action of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

(1-Benzylpiperidin-4-yl)methanamine: Lacks the phenyl group present in (1-Benzyl-4-phenylpiperidin-4-yl)methanamine.

4-Phenylpiperidine: Lacks the benzyl and methanamine groups.

Benzylamine: Lacks the piperidine and phenyl groups.

Uniqueness

This compound is unique due to the presence of both benzyl and phenyl groups attached to the piperidine ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Biological Activity

(1-Benzyl-4-phenylpiperidin-4-yl)methanamine, a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes both a benzyl and a phenyl group attached to the piperidine ring, which may influence its interactions with biological targets.

The molecular formula of this compound is C19H24N2. The typical synthesis involves the reaction of benzyl chloride with 4-phenylpiperidine in the presence of a base, followed by treatment with methanamine to yield the final product .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various physiological effects .

1. Neuropharmacological Effects

Research indicates that this compound may act as an agonist or antagonist at certain neuropeptide receptors, particularly NPFF1 and NPFF2 receptors. These receptors are involved in mediating pain responses and opioid effects .

2. Analgesic Properties

Studies have shown that compounds similar to this compound exhibit analgesic properties by interacting with opioid receptors, suggesting potential applications in pain management .

3. Antidepressant Activity

The compound has been explored for its potential antidepressant effects, possibly through modulation of neurotransmitter systems involved in mood regulation .

Study on Binding Affinities

A study evaluated the binding affinities of various guanidino-piperidine derivatives, including this compound, at NPFF receptors. The results indicated that this compound exhibited significant binding affinity, suggesting its potential as a therapeutic agent for conditions related to pain and opioid modulation .

| Compound | NPFF1 Binding Affinity (Ki) | NPFF2 Binding Affinity (Ki) |

|---|---|---|

| This compound | 487 ± 117 nM | Not specified |

Pharmacological Evaluation

In vivo studies have demonstrated that this compound can influence pain pathways, indicating its role in analgesia. The compound's ability to modulate receptor activity suggests it could be developed into a novel analgesic medication .

Q & A

Q. What are the established synthetic routes for (1-Benzyl-4-phenylpiperidin-4-yl)methanamine, and what are the critical reaction parameters?

The compound is typically synthesized via reductive amination. For example, 1-benzyl-4-piperidone can react with aniline in the presence of sodium triacetoxyborohydride (STAB) and acetic acid to yield intermediates like 1-Benzyl-4-(phenylamino)piperidine, followed by further functionalization . Key parameters include pH control (e.g., acetic acid for protonation), stoichiometric ratios of reducing agents (e.g., STAB in excess), and reaction time (12–24 hours under inert conditions). Solvent choice (e.g., dichloromethane or THF) also impacts yield due to polarity effects on intermediate stability.

Q. How can researchers characterize the purity and structural identity of this compound?

- Chromatography : Reverse-phase HPLC with UV detection (λ~255 nm) is recommended, using mobile phases like methanol/buffer (65:35) at pH 4.6 to resolve impurities .

- Spectroscopy : H/C NMR confirms substituent positions on the piperidine ring, while HRMS validates molecular weight (±1 ppm accuracy).

- Crystallography : Single-crystal X-ray diffraction (via SHELX programs) resolves stereochemistry and hydrogen-bonding networks .

Q. What are the known biological targets or mechanisms associated with this compound?

Structural analogs (e.g., benzylfentanyl derivatives) suggest interactions with opioid receptors or neurotransmitter pathways. The benzyl and phenyl groups may enhance lipophilicity, facilitating blood-brain barrier penetration. In vitro assays (e.g., competitive binding with radiolabeled ligands) are used to quantify affinity for μ-opioid receptors .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of intermediates like 1-Benzyl-4-(phenylamino)piperidine?

- Catalysis : Replace STAB with catalytic hydrogenation (H, Pd/C) to reduce costs and improve scalability .

- Workflow Design : Use flow chemistry to control exothermic reactions and minimize byproducts.

- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for high-purity intermediates .

Q. What analytical challenges arise when distinguishing this compound from structurally similar analogs?

- Isomeric Discrimination : Diastereomers (e.g., cis/trans configurations) require chiral columns (e.g., Chiralpak IA) or NOESY NMR to resolve spatial arrangements .

- Mass Spectrometry : High-resolution MS/MS fragments (e.g., m/z 266.38 for [M+H]) must be compared against libraries to rule out isobaric contaminants .

Q. How should researchers address contradictory data in receptor-binding assays involving this compound?

- Assay Validation : Replicate experiments using orthogonal methods (e.g., calcium flux assays vs. cAMP inhibition).

- Control Standardization : Include reference ligands (e.g., DAMGO for μ-opioid receptors) to normalize inter-lab variability.

- Data Triangulation : Apply iterative qualitative analysis (e.g., coding for outlier patterns) to identify methodological biases .

Q. What safety protocols are critical when handling this compound in vitro?

- PPE : Use nitrile gloves, lab coats, and fume hoods due to acute toxicity (oral LD >300 mg/kg) and irritant properties (skin/eye contact) .

- Waste Disposal : Neutralize acidic byproducts before disposal in certified biohazard containers.

- Emergency Procedures : Administer oxygen and rinse exposed areas for 15 minutes if inhaled or contacted .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.